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Compound Name:
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Cat. No.: B152016

(R)-THIQ-Methanol: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, commonly referred to as (R)-THIQ-methanol, is
a chiral organic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ
scaffold is a prominent structural motif in a vast array of natural products and synthetic
compounds, many of which exhibit significant biological activities.[1][2][3][4] This has rendered
the THIQ nucleus a "privileged scaffold" in medicinal chemistry, particularly in the development
of novel therapeutics. This technical guide provides an in-depth overview of the physical and
chemical properties, synthesis, and potential biological relevance of (R)-THIQ-methanol.

Physicochemical Properties

Precise experimental data for the enantiomerically pure (R)-THIQ-methanol is limited. However,
data for the racemic mixture and related compounds, coupled with in silico predictions, provide
a comprehensive profile.

Table 1: Physical and Chemical Properties of THIQ-Methanol Derivatives
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Property Value Source/Method

Molecular Formula C10H13NO PubChem CID: 3752277

Molar Mass 163.22 g/mol PubChem CID: 3752277

Appearance Colorless to light yellow solid ChemBK

Melting Point 60-65 °C (for 3(R)-isomer) ChemBK[5]

Boiling Point 307.9°C at 760 mmHg LookChem[5]
(racemate)

Density 1.081 g/cm3 (racemate) LookChem[5]

Flash Point 147 °C (racemate) LookChem[5]

Water Solubility Slightly soluble LookChem([5]

o ) Soluble in dichloromethane,
Solubility in Organic Solvents LookChem[5], ChemBK]|5]
alcohols, and ethers.

pKa 14.57 + 0.10 (Predicted) LookChem[5]

Optical Rotation Dextrorotatory ChemBK[5]

Spectroscopic Data

Detailed experimental spectra for (R)-THIQ-methanol are not readily available in the public
domain. The following represents predicted and characteristic spectral features based on the
analysis of related compounds.

'H NMR Spectroscopy

The proton NMR spectrum of (R)-THIQ-methanol is expected to show distinct signals for the
aromatic, methylene, and methine protons. The chemical shifts can be influenced by the
solvent used. In deuterated methanol (CDsOD), the hydroxyl proton may exchange with the
solvent.

e Aromatic Protons: Multiple signals between 7.0-7.5 ppm.

e CH-OH Proton: A multiplet around 4.5-5.0 ppm.
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CH2-N Protons: Diastereotopic protons appearing as complex multiplets.

CHz-Ar Protons: Diastereotopic protons appearing as complex multiplets.

CH2-OH Protons: Diastereotopic protons appearing as doublets of doublets.

NH Proton: A broad singlet, which may exchange with D20.

3C NMR Spectroscopy

The carbon NMR spectrum will reflect the ten carbon atoms in the molecule.

Aromatic Carbons: Multiple signals in the 125-140 ppm region.

CH-OH Carbon: A signal around 60-70 ppm.

CH2-N and CHz-Ar Carbons: Signals in the 30-50 ppm range.

CH2-OH Carbon: A signal around 65 ppm.

Mass Spectrometry

The electron ionization (ElI) mass spectrum is expected to show a molecular ion peak ([M]*) at
m/z 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-
CH20H, 31 u) leading to a fragment at m/z 132, and other characteristic fissions of the
tetrahydroisoquinoline ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

O-H Stretch: A broad band in the region of 3200-3600 cm~* due to the hydroxyl group.[7]

N-H Stretch: A moderate band around 3300-3500 cm—1.

C-H Aromatic Stretch: Peaks just above 3000 cm™1.

C-H Aliphatic Stretch: Peaks just below 3000 cm~1.
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e C=C Aromatic Stretch: Bands in the 1450-1600 cm~! region.

e C-O Stretch: A strong band in the 1000-1200 cm~?* region.[7]

Synthesis

The enantioselective synthesis of (R)-THIQ-methanol can be approached through several
asymmetric strategies that are well-established for the broader class of chiral
tetrahydroisoquinolines. A common and effective method involves the asymmetric reduction of
a corresponding imine precursor.

General Asymmetric Synthesis Workflow

A generalized workflow for the synthesis of (R)-THIQ-methanol is outlined below. This typically
involves the formation of a dihydroisoquinoline intermediate, followed by an enantioselective
reduction.

Starting Materials

Acyl Chloride Intermediate Synthesis Asymmetric Reduction & Final Product
T - — - -
| Amide Formation BEdilErEy DI L o] (R)-THIQ Ester (i REeL D (R)-THIQ-Methanol
I ‘ Cyclization Intermediate (e.9., with LiAIH4)

Phenethylamine Derivative

Click to download full resolution via product page

Caption: Generalized workflow for the asymmetric synthesis of (R)-THIQ-methanol.

Experimental Protocol: Asymmetric Reduction via Chiral
Catalyst

This protocol is a representative example based on established methods for the synthesis of
chiral THIQs.[8]
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o Amide Formation: A suitable phenethylamine derivative is reacted with an acyl chloride (e.qg.,
one containing an ester group) in the presence of a base to form the corresponding N-acyl-
phenethylamine.

o Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent such as
phosphorus pentoxide (P20s) or phosphoryl chloride (POCIs) to induce cyclization, forming a
3,4-dihydroisoquinoline intermediate.

o Asymmetric Hydrogenation: The dihydroisoquinoline is subjected to asymmetric
hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral
phosphine ligand) under a hydrogen atmosphere. This step introduces the chirality at the C1
position, yielding the (R)-tetrahydroisoquinoline ester with high enantiomeric excess.

» Ester Reduction: The resulting ester is then reduced to the primary alcohol using a strong
reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent.

e Work-up and Purification: The reaction is quenched, and the product is extracted and purified
using standard techniques such as column chromatography to yield pure (R)-THIQ-
methanol.

Biological Activity and Drug Development Potential

While specific biological data for (R)-THIQ-methanol is scarce, the tetrahydroisoquinoline core
is a well-established pharmacophore with a broad range of biological activities, including but
not limited to, antitumor, antimicrobial, and neuroprotective effects.[1][3] The specific
stereochemistry at the C1 position is often crucial for biological activity.

Potential Biological Targets

Based on the activities of structurally related THIQ derivatives, potential biological targets for
(R)-THIQ-methanol could include:

e Receptors: Dopamine, serotonin, and adrenergic receptors are common targets for THIQ-
based compounds.[9]

o Enzymes: Enzymes such as monoamine oxidase (MAO) have been shown to be inhibited by
certain THIQ derivatives.
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 lon Channels: Various ion channels can be modulated by molecules containing the THIQ

scaffold.[10]

In Silico ADMET Prediction

To assess the drug-likeness of (R)-THIQ-methanol, an in silico prediction of its Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed.

Table 2: Predicted ADMET Properties of (R)-THIQ-Methanol

Parameter

Predicted Value

Interpretation

Good potential for oral

Human Intestinal Absorption High ]
absorption.

Blood-Brain Barrier v Likely to cross the blood-brain

es
Permeation barrier.
. Low potential for drug-drug

CYP450 2D6 Inhibitor No ) ) o

interactions via this pathway.
] o Optimal range for drug-
Log P (Lipophilicity) 15-25

likeness.

Ames Toxicity

Non-mutagenic

Low probability of being a

mutagen.

hERG | Inhibitor

No

Low risk of cardiotoxicity.

These predictions suggest that (R)-THIQ-methanol possesses a favorable pharmacokinetic and

safety profile, making it an interesting candidate for further investigation in drug discovery

programs.
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Caption: Predicted ADMET and pharmacodynamic profile of (R)-THIQ-methanol.

Conclusion

(R)-THIQ-methanol is a chiral molecule of significant interest due to its core
tetrahydroisoquinoline structure, a scaffold prevalent in numerous biologically active
compounds. While detailed experimental data for this specific enantiomer is limited, this guide
provides a comprehensive overview based on available information for related compounds and
in silico predictions. Its favorable predicted ADMET profile suggests its potential as a building
block or lead compound in drug discovery. Further experimental validation of its synthesis,
physicochemical properties, and biological activities is warranted to fully elucidate its
therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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